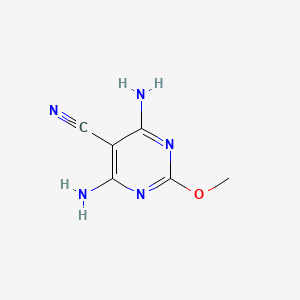
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile typically involves multiple steps. . This is followed by a condensation reaction with cyanamide and a deacidification agent to form the intermediate compound. The final step involves a cyclization reaction with a Lewis acid protecting agent and dry hydrogen chloride gas .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing waste. One such method involves the preparation of 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate through cyclization. This is followed by methylation using dimethyl sulfate in a one-pot process . This method simplifies the process route, improves reaction conditions, and enhances product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, cyanamide for condensation, and various Lewis acids for cyclization . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a core structure in the synthesis of various drugs, including anticancer and antibacterial agents.
Biological Research: It serves as a building block for molecules that can inhibit specific enzymes or proteins, making it useful in studying biological pathways.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminopyrimidine: This compound is structurally similar but lacks the methoxy and carbonitrile groups.
4,6-Diamino-2-pyrimidinethiol: This compound has a thiol group instead of a methoxy group.
Uniqueness
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in medicinal chemistry for the development of drugs with specific biological activities .
Eigenschaften
Molekularformel |
C6H7N5O |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
4,6-diamino-2-methoxypyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H7N5O/c1-12-6-10-4(8)3(2-7)5(9)11-6/h1H3,(H4,8,9,10,11) |
InChI-Schlüssel |
PXHMHOCAKWONKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C(=N1)N)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
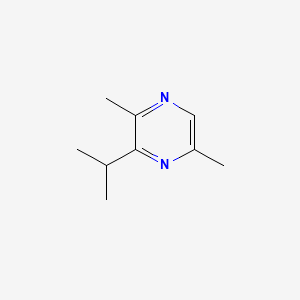
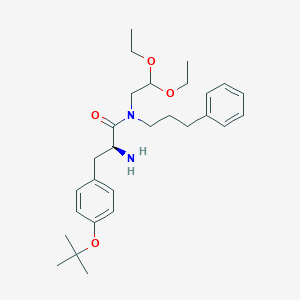

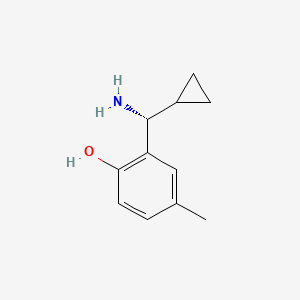
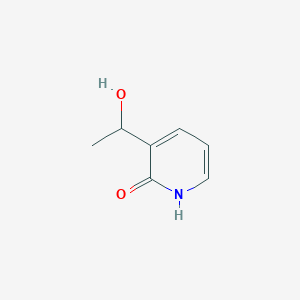

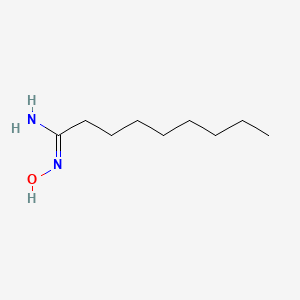



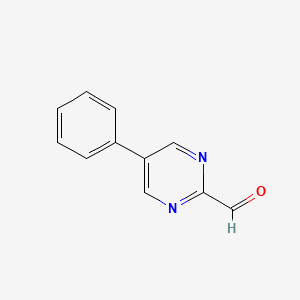
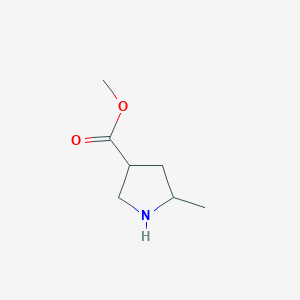
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
